molecular formula C19H24N2O4S3 B2472001 N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396782-56-1

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2472001
CAS No.: 1396782-56-1
M. Wt: 440.59
InChI Key: DRHZMYVYYLYZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide compound supplied for research applications. This chemical features a benzenesulfonamide core structure substituted with a 1,1-dioxo-1,2-thiazinan group and distinct N-linked cyclopropyl and 2-(thiophen-2-yl)ethyl moieties, a design motif found in compounds investigated for their potential as TRPM8 (Transient Receptor Potential Melastatin 8) antagonists . The TRPM8 ion channel is a primary sensor for cold temperatures and cooling agents, making it a significant target for therapeutic research. Antagonists of this receptor are studied for their potential in diverse areas including the management of chronic pain, neuropathies, migraine, overactive bladder, respiratory conditions such as asthma, and certain dermatological disorders like chronic itch . Researchers can utilize this compound as a key reference standard, a pharmacological tool for probing TRPM8 receptor function, or as a building block in the synthesis and discovery of new bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S3/c22-27(23)15-2-1-12-20(27)16-7-9-19(10-8-16)28(24,25)21(17-5-6-17)13-11-18-4-3-14-26-18/h3-4,7-10,14,17H,1-2,5-6,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHZMYVYYLYZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

Property Details
IUPAC Name This compound
Molecular Formula C18_{18}H22_{22}N2_{2}O4_{4}S3_{3}
Molecular Weight 426.6 g/mol
CAS Number 1396854-93-5

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes such as CO2_2 hydration and bicarbonate dehydration. Inhibition of CAs has therapeutic implications for conditions like glaucoma, epilepsy, and certain tumors.

The compound's unique structure allows it to interact with specific biological targets, modulating their activity and influencing downstream signaling pathways. The presence of the cyclopropyl group and thiophene ring enhances its pharmacological profile, potentially leading to distinct biological effects compared to similar compounds.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various carbonic anhydrase isoforms. For example:

Isoform IC50 Value (µM) Effect
CA I0.5Strong inhibition
CA II0.3Strong inhibition
CA IX0.8Moderate inhibition

These findings suggest that the compound could be a valuable lead in the development of CA inhibitors for therapeutic use.

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of various CA inhibitors, this compound was tested against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with IC50 values ranging from 0.5 to 3 µM across different cell lines.

Case Study 2: Glaucoma Treatment

Another study focused on the potential application of this compound in treating glaucoma. The results showed that topical administration in an animal model led to a significant reduction in intraocular pressure (IOP), suggesting its potential as a new therapeutic agent for glaucoma management.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazinane Ring : The precursor is treated with appropriate reagents under controlled conditions to form the thiazinane structure.
  • Substitution Reactions : The cyclopropyl and thiophene groups are introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

a. 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35, )

  • Synthesis: Prepared via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
  • Key Differences: Lacks the sulfonamide core and thiophen-ethyl group. Contains a bromo-dimethylphenoxy substituent instead of cyclopropylamine.
  • Physicochemical Impact: The bromophenol group increases molecular weight (MW) and may enhance halogen bonding compared to the target compound’s thiophen-ethyl group.

b. 5-aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40, )

  • Synthesis : Generated via NaOMe-mediated cyclization (74% yield) and Suzuki coupling with aryl boronic acids .
  • Key Differences :
    • Features a triazole ring fused to the thiazinane-dioxide system.
    • Lacks the sulfonamide linkage and cyclopropyl group.

Sulfonamide Derivatives with Thiophen-Ethyl Groups

a. (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e, )

  • Structure : Shares the N-(2-(thiophen-2-yl)ethyl) group but incorporates a tetrahydronaphthalene system and a tosylate ester.
  • Key Differences :
    • Replaces the thiazinane-dioxide with a naphthalene-derived scaffold.
    • The sulfonate ester (vs. sulfonamide) reduces basicity and alters metabolic stability .

b. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()

  • Synthesis : Derived from azide substitution of a tosylated precursor.
  • Key Differences :
    • Contains multiple azido groups, increasing reactivity and explosion risk.
    • Lacks the thiazinane-dioxide and cyclopropylamine groups, simplifying the structure .

Triazole-Containing Sulfonamides ()

a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Synthesis : Formed via cyclization of hydrazinecarbothioamides in basic conditions.
  • Key Differences: Triazole-thione core replaces the thiazinane-dioxide.
  • Tautomerism : Exists as thione-thiol tautomers, a feature absent in the target compound.

Data Tables

Table 2. Spectroscopic Signatures

Compound Type IR Bands (cm⁻¹) NMR Features (¹H/¹³C) Reference
Target Compound Expected: νS=O (~1350), νC-S (~700) Cyclopropyl CH₂ (δ 0.5–1.5 ppm), thiophen aromatic protons (δ 6.8–7.4 ppm) -
Triazole-thiones [7–9] νC=S (1247–1255), νNH (3278–3414) Triazole C-S (δ 160–165 ppm)
Thiazinane-dioxides [35, 36] νS=O (~1150–1250) Thiazinane CH₂ (δ 2.5–4.0 ppm)

Discussion of Key Findings

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization (e.g., cyclopropane introduction, thiazinane-dioxide formation), comparable to the methodologies in and . However, yields may be lower due to steric hindrance from the cyclopropyl and thiophen-ethyl groups .
  • Electronic Effects : The thiazinane-dioxide moiety’s electron-withdrawing nature may enhance the sulfonamide’s acidity relative to triazole-thiones or simple sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.